

physical and chemical properties of 1-tert-butyl-4-nitrobenzene

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Compound of Interest

Compound Name: 1-tert-Butyl-4-nitrobenzene

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An In-depth Technical Guide to 1-tert-butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-tert-butyl-4-nitrobenzene**, a versatile aromatic compound. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and reactivity.

Molecular and Physical Properties

1-tert-butyl-4-nitrobenzene is a substituted aromatic compound with the chemical formula $C_{10}H_{13}NO_2$.^{[1][2][3][4][5][6][7][8]} It is characterized by a benzene ring substituted with a tert-butyl group and a nitro group at the para position. This substitution pattern significantly influences its steric and electronic properties. At room temperature, it typically appears as a light yellow to orange clear liquid or a white solid, depending on its purity.^[1] It is slightly soluble in water.

Physical and Chemical Data Summary

The key physical and chemical properties of **1-tert-butyl-4-nitrobenzene** are summarized in the tables below for easy reference.

Table 1: General Properties

Property	Value	Reference
IUPAC Name	1-tert-butyl-4-nitrobenzene	[2][9]
CAS Number	3282-56-2	[2][4][6][7]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1][2][3][4][5][6][7][8]
Molecular Weight	179.22 g/mol	[2][8][9]
Appearance	Light yellow to orange clear liquid / White solid	[1]

Table 2: Physical Properties

Property	Value	Reference
Melting Point	1°C (estimate)	[1]
Boiling Point	265-267 °C	[1]
258.6 °C at 760 mmHg	[10]	
415-417 K (142-144 °C) at 0.020 bar	[2]	
Density	1.0586 g/cm ³	[1][10]
Refractive Index	1.5340	[1]
Solubility	Slightly soluble in water	
Flash Point	265-267 °C	[1][10]

Table 3: Spectral Data References

Spectral Data	Available Sources
¹ H NMR	[3][11]
¹³ C NMR	[3][9][12][13][14][15]
Mass Spectrometry (MS)	[3][4][9]
Infrared (IR) Spectroscopy	[2][3][9][16][17]

Chemical Synthesis

The most common method for the synthesis of **1-tert-butyl-4-nitrobenzene** is the electrophilic nitration of tert-butylbenzene. This reaction takes advantage of the activating effect of the tert-butyl group, which directs the incoming nitro group primarily to the para position.

HNO₃ / H₂SO₄

tert-Butylbenzene

Nitration

1-tert-butyl-4-nitrobenzene

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Synthesis of **1-tert-butyl-4-nitrobenzene** via nitration.

Experimental Protocol: Nitration of tert-Butylbenzene

The following protocol is a representative procedure for the synthesis of **1-tert-butyl-4-nitrobenzene**.

Materials:

- tert-Butylbenzene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice bath
- Ethyl acetate

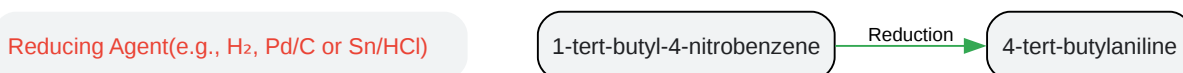
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and ethyl acetate for eluent

Procedure:

- In a flask, cool a mixture of tert-butylbenzene and concentrated sulfuric acid in an ice bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction flask while stirring and maintaining the temperature on ice.
- After the addition is complete, allow the reaction to stir at room temperature.
- Upon completion, pour the reaction mixture over ice water and extract the product with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure **1-tert-butyl-4-nitrobenzene**.

Chemical Reactivity

The chemical reactivity of **1-tert-butyl-4-nitrobenzene** is primarily dictated by the presence of the nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group, providing a synthetic route to 4-tert-butylaniline, a valuable intermediate.



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Reduction of **1-tert-butyl-4-nitrobenzene** to 4-tert-butylaniline.

Experimental Protocol: Reduction of the Nitro Group

The following is a general procedure for the reduction of **1-tert-butyl-4-nitrobenzene** to 4-tert-butylaniline.

Materials:

- **1-tert-butyl-4-nitrobenzene**
- Reducing agent (e.g., Tin (Sn) metal and concentrated Hydrochloric Acid (HCl), or catalytic hydrogenation with H₂ and Palladium on carbon (Pd/C))
- Sodium hydroxide (NaOH) solution
- Ether or other suitable organic solvent

Procedure (using Sn/HCl):

- In a round-bottom flask, combine **1-tert-butyl-4-nitrobenzene** and granulated tin.
- Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling.
- After the initial reaction subsides, heat the mixture under reflux until the reaction is complete (as monitored by TLC).
- Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
- Extract the product, 4-tert-butylaniline, with a suitable organic solvent such as ether.
- Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).
- Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Safety and Handling

1-tert-butyl-4-nitrobenzene is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[9] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of **1-tert-butyl-4-nitrobenzene**. The tabulated data, along with the detailed experimental protocols for its synthesis and a key reaction, offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The provided diagrams illustrate the key chemical transformations, aiding in the conceptual understanding of its synthesis and reactivity.

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